![molecular formula C21H21ClN6O3S B2960519 N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide CAS No. 904582-26-9](/img/structure/B2960519.png)
N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide
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Description
N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide is a useful research compound. Its molecular formula is C21H21ClN6O3S and its molecular weight is 472.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
The core structure of this compound, featuring a 1,2,3-triazole ring, is significant in medicinal chemistry due to its mimicry of the amide bond and its high chemical stability . This makes it a valuable candidate for drug discovery, where it could be used to develop new therapeutic agents with enhanced bioavailability and stability. Its potential applications include the design of anticonvulsant drugs, antibiotics, and anticancer agents, drawing on the precedent set by similar compounds in the market .
Organic Synthesis
In the realm of organic synthesis, the compound’s triazole core can be utilized in click chemistry reactions, which are known for their efficiency and versatility . This application is crucial for creating complex organic molecules with precision, which can be further used in the synthesis of polymers, supramolecular structures, and bioconjugates.
Material Science
The structural features of the compound, particularly its aromatic character and strong dipole moment, make it suitable for the development of new materials . These materials could have applications in creating advanced polymers, coatings, and electronic devices, where stability under various conditions is paramount.
Biological Imaging
Compounds with a triazole ring have been used in fluorescent imaging due to their stable and distinctive photophysical properties . The compound could be modified to serve as a fluorescent probe, aiding in the visualization of biological processes and the study of diseases at the molecular level.
Chemical Biology
In chemical biology, the compound’s ability to form stable and diverse structures can be exploited to study biological systems . It could be used to create molecular tools that interact with enzymes, receptors, and other proteins, providing insights into their functions and potential drug interactions.
Supramolecular Chemistry
The compound’s inherent stability and potential for hydrogen bonding make it an excellent candidate for constructing supramolecular assemblies . These assemblies have applications in creating molecular machines, sensors, and devices that operate on a nanoscale, which could revolutionize nanotechnology and materials science.
properties
IUPAC Name |
N-[2-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3S/c1-3-14-4-7-16(8-5-14)32(30,31)21-20-25-19(24-11-10-23-13(2)29)17-12-15(22)6-9-18(17)28(20)27-26-21/h4-9,12H,3,10-11H2,1-2H3,(H,23,29)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLWXPLJZJTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)ethyl)acetamide |
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